Methyl 2-(piperidin-4-yl)azepane-1-carboxylate
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Overview
Description
Methyl 2-(piperidin-4-yl)azepane-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . This compound is part of the piperidine and azepane family, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-4-yl)azepane-1-carboxylate typically involves the reaction of piperidine derivatives with azepane carboxylate esters under controlled conditions. The process may include steps such as hydrogenation, cyclization, and amination . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-4-yl)azepane-1-carboxylate undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-(piperidin-4-yl)azepane-1-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-4-yl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine-4-carboxylate and piperidine-2-carboxylate share structural similarities and exhibit comparable chemical properties.
Azepane derivatives: Compounds such as azepane-1-carboxylate and azepane-2-carboxylate also share structural features and chemical reactivity.
Uniqueness
Methyl 2-(piperidin-4-yl)azepane-1-carboxylate is unique due to its specific combination of piperidine and azepane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
methyl 2-piperidin-4-ylazepane-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-17-13(16)15-10-4-2-3-5-12(15)11-6-8-14-9-7-11/h11-12,14H,2-10H2,1H3 |
InChI Key |
WVRKURGZAPCEAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCCCC1C2CCNCC2 |
Origin of Product |
United States |
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